[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique structure that includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced amines or hydrocarbons. Substitution reactions can lead to the formation of hydroxylated or aminated derivatives.
Scientific Research Applications
[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A related compound with similar chlorination patterns but different functional groups.
4-Chloro-3-nitrophenylamine: Another compound with a similar aromatic structure but different substituents.
Uniqueness
[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific combination of chlorine atoms and a dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-11(15)10(7-9)8-5-12(16)14(18)13(17)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
IQXSCUGLTYDAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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